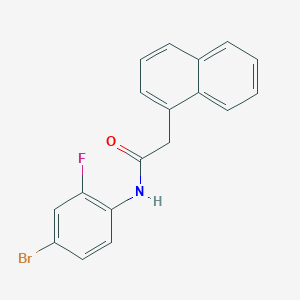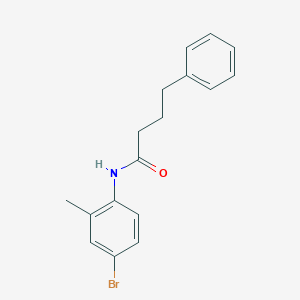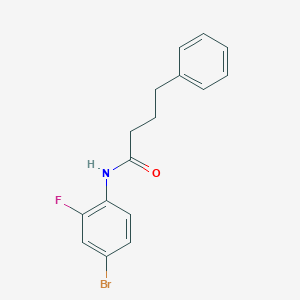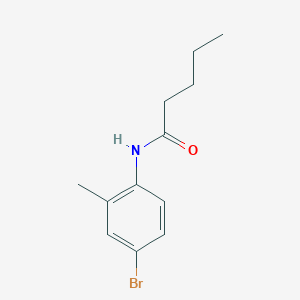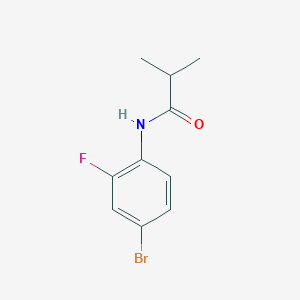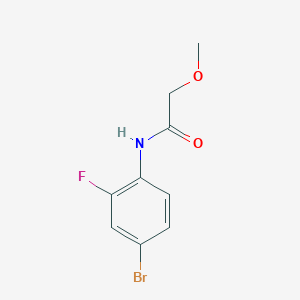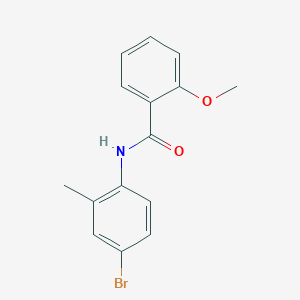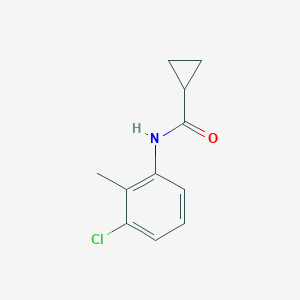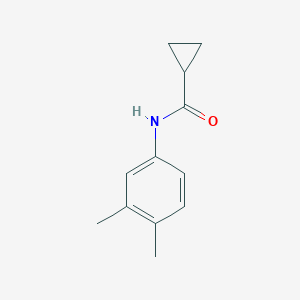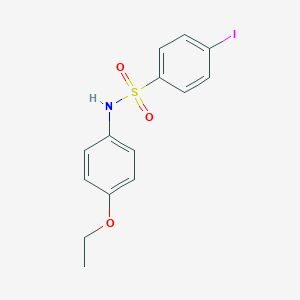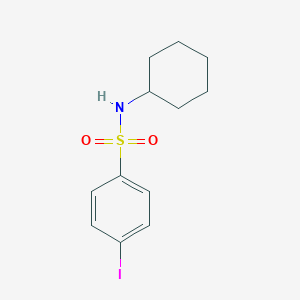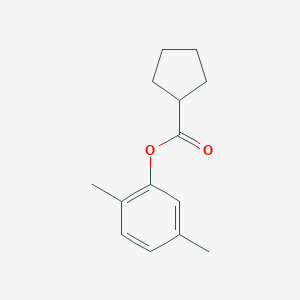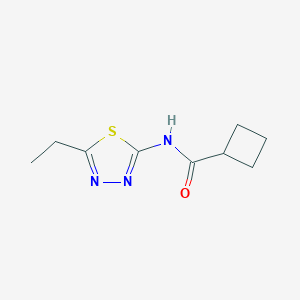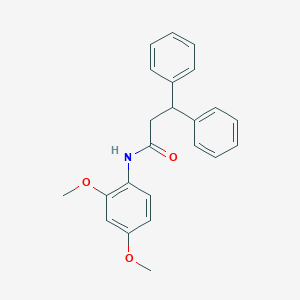
N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide, also known as D2PM, is a synthetic compound that belongs to the class of cathinones. D2PM is a psychoactive drug that has been used recreationally due to its euphoric and stimulant effects. However, D2PM has also been studied for its potential therapeutic effects and has shown promising results in scientific research.
Wirkmechanismus
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the drug's euphoric and stimulant effects.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to increased energy, euphoria, and improved mood. However, N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide has also been found to have negative effects on the cardiovascular system, including increased heart rate and blood pressure. Additionally, N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide has been shown to cause liver damage in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide has been shown to have a high affinity for dopamine and serotonin transporters, which makes it an ideal compound for studying the effects of neurotransmitter reuptake inhibitors.
However, there are also limitations to using N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide in lab experiments. The drug has been shown to have negative effects on the cardiovascular system, which could complicate experiments that involve measuring heart rate and blood pressure. Additionally, N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide has been shown to have toxic effects on the liver, which could limit its use in long-term studies.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide. One area of research could focus on the development of novel antidepressant and anxiolytic drugs based on the structure of N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide. Additionally, further studies could be conducted to investigate the exact mechanism of action of N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide and its effects on neurotransmitter systems in the brain. Finally, research could be conducted to develop safer and more effective drugs that target the dopamine and serotonin transporters.
Synthesemethoden
The synthesis of N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide involves the reaction of 2,4-dimethoxybenzaldehyde with benzylmagnesium chloride, followed by the reaction with benzophenone. The final step involves the reaction of the intermediate product with hydrochloric acid to form N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide has been studied for its potential therapeutic effects, particularly in the treatment of depression and anxiety. In a study conducted on rats, N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide was found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood and emotions. Additionally, N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide was found to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in treating mood disorders.
Eigenschaften
Molekularformel |
C23H23NO3 |
|---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C23H23NO3/c1-26-19-13-14-21(22(15-19)27-2)24-23(25)16-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-15,20H,16H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
YCNRSDLXQQZGKE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



